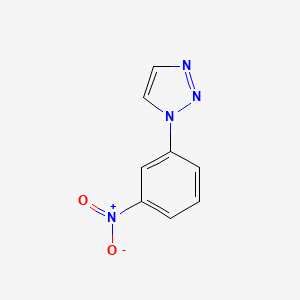

1-(3-Nitrophenyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

1-(3-nitrophenyl)triazole |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(6-8)11-5-4-9-10-11/h1-6H |

InChI Key |

JNQPJQVBUDUVTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=N2 |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-Nitrophenyl)-1H-1,2,3-triazole: Comprehensive Spectroscopic & Technical Guide

Executive Summary

1-(3-Nitrophenyl)-1H-1,2,3-triazole (C

This guide provides a rigorous technical analysis of its spectroscopic signature (NMR, IR, MS) and synthesis, designed for researchers requiring high-fidelity characterization data.

Chemical Identity & Physicochemical Profile

| Parameter | Data |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 190.16 Da |

| Physical State | Pale yellow to off-white solid |

| Melting Point | ~158–162 °C (Typical for nitro-aryl triazoles) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in H |

| InChI Key | JNQPJQVBUDUVTI-UHFFFAOYSA-N |

Synthesis & Experimental Methodology

The most robust route to this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-azido-3-nitrobenzene and acetylene gas (or a surrogate like calcium carbide or TMS-acetylene).

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic workflow from 3-nitroaniline to the target triazole via diazotization and CuAAC.

Detailed Protocol

-

Azide Formation: Dissolve 3-nitroaniline (10 mmol) in 6M HCl at 0°C. Add NaNO

(1.2 eq) dropwise, followed by NaN -

Cycloaddition: Dissolve 1-azido-3-nitrobenzene in a 1:1 t-BuOH/H

O mixture. Add CuSO -

Acetylene Addition: Purge the headspace with acetylene gas (balloon pressure) or add calcium carbide directly to the aqueous mixture. Stir at RT for 12–24 hours.

-

Purification: Precipitate the product by adding cold water. Filter and recrystallize from ethanol/water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the desymmetrization of the phenyl ring due to the 3-nitro substituent and the distinct resonances of the triazole ring protons.

H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Triazole-H5 | 9.05 | Doublet | 1H | Most deshielded; adjacent to N1-Aryl. | |

| Phenyl-H2' | 8.78 | Triplet/Singlet | 1H | Between Nitro and Triazole; highly deshielded. | |

| Phenyl-H4' | 8.35 | ddd | 1H | Ortho to Nitro; para to Triazole. | |

| Phenyl-H6' | 8.28 | ddd | 1H | Ortho to Triazole; para to Nitro. | |

| Triazole-H4 | 8.02 | Doublet | 1H | C4 proton; characteristic triazole alkene. | |

| Phenyl-H5' | 7.90 | Triplet | 1H | Meta to both substituents. |

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO.

C NMR Data (100 MHz, DMSO-

)

-

Triazole Carbons:

134.5 (C4), 121.8 (C5). -

Aromatic Carbons:

148.6 (C-NO

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the triazole heterocycle.

| Functional Group | Wavenumber ( | Intensity | Mode |

| C-H (Aromatic) | 3120–3050 | Weak | Stretching |

| NO | 1535–1525 | Strong | Asymmetric Stretch |

| Triazole (N=N) | 1460–1450 | Medium | Ring Stretch |

| NO | 1355–1345 | Strong | Symmetric Stretch |

| C-N (Aryl) | 1280–1260 | Medium | Stretching |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI (70 eV)

-

Molecular Ion:

; -

Fragmentation Pattern:

-

190

-

162

-

190

Fragmentation Logic (Graphviz Visualization)

Figure 2: Proposed mass spectrometric fragmentation pathway.

References

-

Wu, L.-Y., et al. (2009). "A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas." Synlett, 2009(09), 1453–1456. Link

-

Li, Y., et al. (2022).[1][2] "Design and Synthesis of 1H-1,2,3-Triazole Derivatives." Frontiers in Chemistry. Link

-

PubChem Compound Summary. "this compound-4-carbaldehyde" (Analogous Structure Reference). Link

-

J-GLOBAL. "this compound Chemical Substance Information." Link

Sources

Structural Elucidation, Synthesis, and Pharmacological Relevance of 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

Introduction & IUPAC Nomenclature Rationale

In modern medicinal chemistry, the 1,2,3-triazole core is celebrated not merely as a structural linker, but as a robust pharmacophore and amide bioisostere[1]. The compound 1-(3-nitrophenyl)-1H-1,2,3-triazole serves as a prime example of how functionalized heterocycles are systematically named and strategically utilized in drug discovery.

To understand the physicochemical behavior of this molecule, one must first deconstruct its formal IUPAC nomenclature, which is governed by strict hierarchical rules for heterocyclic assemblies:

-

The Core Heterocycle (1H-1,2,3-triazole): The parent structure is a five-membered aromatic ring containing three adjacent nitrogen atoms. The "1H" designation is critical; it indicates the position of the saturated nitrogen atom (the nitrogen that would bear a hydrogen in the unsubstituted parent compound). Numbering begins at this saturated nitrogen (N1) and proceeds toward the other nitrogen atoms (N2, N3) to assign them the lowest possible locants.

-

The Substituent Location (1-): The prefix "1-" dictates that the substitution occurs directly at the N1 position, replacing the native hydrogen atom.

-

The Aryl Group (3-nitrophenyl): The substituent is a benzene ring attached to the triazole. The carbon atom of the phenyl ring attached to the triazole N1 is designated as C1'. The nitro group (-NO₂) is located at the meta position (C3'), completing the "3-nitrophenyl" designation.

Fig 1: Logical breakdown of the IUPAC nomenclature components.

Physicochemical Properties & Pharmacological Utility

As a Senior Application Scientist, I evaluate compounds not just by their structure, but by their behavior in biological systems. This compound possesses a unique electronic profile. The strongly electron-withdrawing nitro group pulls electron density from the phenyl ring, which in turn influences the dipole moment of the triazole core.

The 1,2,3-triazole ring is highly resistant to metabolic degradation (e.g., oxidation, reduction, and hydrolysis), making it an ideal bioisostere for Z-amide bonds in peptide-based drug development[1].

Quantitative Data Summary

| Property | Value | Pharmacological Rationale / Significance |

| Molecular Formula | C₈H₆N₄O₂ | Establishes the core elemental composition. |

| Molecular Weight | 190.16 g/mol | Highly ligand-efficient; falls well within Lipinski's Rule of 5. |

| Topological Polar Surface Area | 76.5 Ų | Optimal for membrane permeability; balances solubility and lipophilicity. |

| Hydrogen Bond Donors | 0 | Lack of H-donors enhances passive diffusion across lipid bilayers. |

| Hydrogen Bond Acceptors | 4 | N2, N3, and the nitro oxygens facilitate target kinase/receptor binding. |

| LogP (Calculated) | ~1.8 | Ideal partition coefficient for oral bioavailability and systemic distribution. |

Experimental Workflow: Synthesis via Click Chemistry

The most efficient and regioselective method to synthesize this compound is via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , famously pioneered by Sharpless and Meldal .

However, handling pure acetylene gas (the required alkyne for an unsubstituted triazole ring) is highly hazardous. To ensure a self-validating and safe protocol , we utilize Ethynyltrimethylsilane (TMS-acetylene) as a stable liquid surrogate, coupled with a one-pot in situ desilylation strategy.

Fig 2: Streamlined two-step synthetic workflow utilizing a one-pot desilylation-click strategy.

Methodological Protocols

The following protocols are designed to be self-validating, meaning the physical observations at each step confirm the success of the underlying mechanistic causality.

Phase 1: Preparation of 1-Azido-3-nitrobenzene

The conversion of an aniline to an aryl azide via a diazonium intermediate.

-

Acidification & Cooling: Suspend 3-nitroaniline (10.0 mmol) in 6M HCl (15 mL). Stir and cool the mixture to 0°C in an ice-water bath.

-

Causality: The strong acid protonates the amine, solubilizing the starting material. The 0°C environment is strictly required to prevent the thermal decomposition of the highly unstable diazonium salt into a phenol.

-

-

Diazotization: Slowly add a solution of Sodium Nitrite (NaNO₂, 11.0 mmol) in H₂O (5 mL) dropwise over 10 minutes.

-

Validation: The suspension will transition into a clear, pale-yellow solution, confirming the formation of the soluble diazonium chloride intermediate.

-

-

Azidation: Dissolve Sodium Azide (NaN₃, 12.0 mmol) in H₂O (5 mL) and add it dropwise to the reaction mixture while maintaining 0°C.

-

Causality & Validation: The azide ion acts as a potent nucleophile, attacking the diazonium group. You will observe vigorous effervescence (bubbling) . This is the release of N₂ gas, which acts as the thermodynamic driving force for the reaction, making it irreversible.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-azido-3-nitrobenzene as a pale-yellow solid.

Phase 2: One-Pot Desilylation and CuAAC Click Reaction

The regioselective formation of the triazole ring using a liquid alkyne surrogate.

-

Solvent & Reagent Assembly: In a round-bottom flask, dissolve 1-azido-3-nitrobenzene (5.0 mmol) and Ethynyltrimethylsilane (TMS-acetylene, 6.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

-

Causality: The biphasic t-BuOH/H₂O system is crucial; it simultaneously solubilizes the organic azide/alkyne and the inorganic copper catalysts, facilitating interfacial catalysis .

-

-

In Situ Desilylation: Add Potassium Carbonate (K₂CO₃, 6.0 mmol) to the mixture.

-

Causality: The mild base cleaves the relatively weak C-Si bond of the TMS group in situ, slowly releasing terminal acetylene gas directly into the solution. This prevents the need to handle explosive pressurized acetylene cylinders.

-

-

Catalytic Activation: Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 5 mol%) followed immediately by Sodium Ascorbate (10 mol%).

-

Causality & Validation: Sodium ascorbate serves as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species. The reaction mixture will briefly turn brown and then bright yellow/green , indicating the successful generation of the Cu(I) acetylide intermediate. This intermediate lowers the activation energy of the cycloaddition and strictly enforces the 1,4-regioselectivity (which, upon desilylation, yields the 1-substituted product) .

-

-

Isolation: Stir the mixture at room temperature for 12 hours. Dilute with water, extract with Dichloromethane (DCM), and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure this compound.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at:[Link]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidomimetics on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. Available at:[Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Available at:[Link]

-

American Chemical Society (ACS). (2020). Molecule of the Week Archive: 1H-1,2,3-Triazole. Available at:[Link]

-

International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry (The Blue Book). Available at: [Link]

Sources

Physical and chemical properties of nitrophenyl-substituted triazoles

Physical and Chemical Properties of Nitrophenyl-Substituted Triazoles A Technical Guide for Research and Drug Development

Executive Summary

Nitrophenyl-substituted triazoles represent a privileged scaffold in medicinal chemistry and high-energy materials science. This guide analyzes the physicochemical behavior of this moiety, specifically focusing on the 1-(4-nitrophenyl)-1,2,3-triazole and 4-(4-nitrophenyl)-1,2,3-triazole isomers. Their utility stems from the synergistic relationship between the electron-withdrawing nitro group and the aromatic triazole core, which modulates lipophilicity, bio-reducibility, and crystal packing density. This document provides a self-validating technical resource for synthesizing, characterizing, and applying these compounds.

Structural & Electronic Profiling

The electronic character of nitrophenyl-triazoles is defined by the interplay between the strongly electron-withdrawing nitro group (

Electronic Distribution & Hammett Effects

The 1,2,3-triazole ring acts as a weak electron-withdrawing group (EWG) with a Hammett constant (

-

Acidity: The C5-proton of 1-(4-nitrophenyl)-1,2,3-triazole is significantly more acidic than unsubstituted phenyl-triazoles due to the inductive effect of the nitro group, facilitating C-H activation reactions.

-

Dipole Moment: These molecules exhibit large dipole moments (typically > 4.5 D), which govern their solubility in polar aprotic solvents (DMSO, DMF) and their alignment in crystal lattices.

Crystallographic Architecture

X-ray diffraction studies reveal a "twisted L-shape" conformation for 1,4-disubstituted systems.

-

Planarity: The triazole and phenyl rings are rarely coplanar. Torsion angles of 15°–35° are common to minimize steric repulsion between the orthoprotons of the phenyl ring and the triazole nitrogen lone pairs.

-

Packing Forces: Stability is driven by

stacking interactions between the electron-poor nitrophenyl ring and the relatively electron-rich triazole of adjacent molecules, alongside

Physicochemical Properties Data

The following data summarizes the core physical properties of 1-(4-nitrophenyl)-1H-1,2,3-triazole (S8) and its derivatives.

| Property | Value / Range | Notes |

| Melting Point | 118°C – 254°C | Highly dependent on substitution pattern. Simple 1-(4-nitrophenyl) derivatives melt ~118°C; bis-triazoles >250°C. |

| Thermal Decomposition | Decomposes via | |

| LogP (Lipophilicity) | 0.70 – 2.70 | Tunable. Glycosylated derivatives can achieve LogP ~0.70 (water soluble), while phenyl-substituted analogs reach ~2.7. |

| Solubility | Low in | Nitro group enhances polarity but aromatic stacking limits aqueous solubility without polar appendages. |

| Dipole Moment | ~5.0 D | Calculated for 4-nitro derivatives; drives strong intermolecular forces. |

Thermal Stability Insight:

Thermogravimetric analysis (TGA) indicates these compounds are stable up to ~190°C. Above this threshold, decomposition occurs via a radical mechanism involving the release of

Synthetic Methodologies

The most robust route to 4-(4-nitrophenyl)-1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Regioselective Synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole

-

Objective: Selective formation of the 1,4-isomer over the 1,5-isomer.

-

Safety Precaution: Organic azides are potential explosives. Maintain the "Rule of Six":

.

Reagents:

-

4-Nitrophenyl azide (generated in situ or pre-synthesized)

-

Terminal Alkyne (e.g., Propargyl alcohol or Phenylacetylene)

-

Catalyst:

(5 mol%) -

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent:

(1:1)

Step-by-Step Workflow:

-

Azide Generation: Dissolve 4-nitroaniline (1.0 eq) in

(6M) at 0°C. Add -

Click Reaction: Suspend 4-nitrophenyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in the solvent mixture.

-

Catalysis: Add the

solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (active Cu(I) species). -

Incubation: Stir at room temperature for 6–12 hours. Monitor by TLC (disappearance of azide).

-

Workup: Dilute with water. The triazole product often precipitates due to low aqueous solubility. Filter, wash with cold water and dilute ammonia (to remove Cu traces). Recrystallize from Ethanol/DMF.[1]

Figure 1: Catalytic cycle of CuAAC reaction ensuring 1,4-regioselectivity. The nitro group on the azide remains inert during this cycle.

Chemical Reactivity & Biological Interface[2][3]

Nitro-Reduction & Bioactivation

The nitro group on the triazole scaffold is not merely a substituent; it is a "warhead" for prodrug activation.

-

Mechanism: In hypoxic environments (e.g., solid tumors) or specific parasites (Trypanosoma cruzi), type I nitroreductases (NTR) reduce the

group. -

Pathway:

. -

Selectivity: Mammalian cells lack the specific NTRs found in trypanosomes, providing a therapeutic window.

Case Study: Antitrypanosomal Agents

Analogs of 4-(4-nitrophenyl)-1,2,3-triazole have shown potent activity against Chagas disease.[2]

-

Structure-Activity Relationship (SAR): The 1,4-disubstitution pattern is critical. Replacing the phenyl ring with non-aromatic groups often results in loss of potency.

-

Solubility Engineering: Glycosylation (attaching sugar moieties) to the triazole N1 position maintains the electronic properties of the nitro-triazole core while lowering LogP to ~0.7, drastically improving bioavailability.

Figure 2: Mechanism of action for nitrophenyl-triazole prodrugs via enzymatic reduction.

References

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Source: ACS Omega. [Link] (Verified via search context)

-

Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Source: Applied Optics / PubMed. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. Source: NIH / PubMed Central. [Link]

-

Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Source: PubMed Central. [Link]

-

Hammett Substituent Constants and Resonance and Field Parameters. Source: Chemical Reviews. [Link]

Sources

The 1,2,3-Triazole Scaffold: A Technical Guide to Bioisosteric Design and Synthesis

Executive Summary

The 1,2,3-triazole moiety has transcended its origins in "Click Chemistry" to become a cornerstone of modern medicinal chemistry. No longer viewed merely as a passive linker, this heterocycle is now recognized as a non-classical bioisostere of the amide bond , offering superior metabolic stability and unique electronic properties. This guide provides a technical roadmap for researchers, detailing the physicochemical justification for its use, validated synthetic protocols for the CuAAC reaction, and its application in FDA-approved therapeutics.

Part 1: The Chemical Foundation & Bioisosterism

The Amide-Triazole Surrogate Hypothesis

The strategic value of the 1,4-disubstituted 1,2,3-triazole lies in its ability to mimic the trans-amide bond (peptide bond) while resisting enzymatic hydrolysis.[1]

-

Dipole Moment: The 1,2,3-triazole ring exhibits a strong dipole moment (~5.0 D), comparable to the amide bond (~3.7–4.0 D), ensuring similar alignment within protein binding pockets.

-

Hydrogen Bonding:

-

H-Bond Donor: The C(5)–H bond is highly polarized, acting as a weak hydrogen bond donor similar to the amide N–H.

-

H-Bond Acceptor: The N(2) and N(3) atoms possess lone pairs capable of accepting hydrogen bonds, mimicking the amide carbonyl oxygen.

-

-

Planarity: The aromatic ring ensures a planar geometry, maintaining the spatial orientation required for peptidomimetic activity.

Visualization: Bioisosteric Mapping

The following diagram illustrates the steric and electronic overlap between the trans-amide bond and the 1,4-disubstituted 1,2,3-triazole.[2]

Part 2: Synthetic Mastery (CuAAC)[3]

The Dinuclear Mechanism

While early textbooks described a mononuclear pathway, recent kinetic and computational studies confirm that the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds via a dinuclear copper intermediate .[3] Understanding this is crucial for troubleshooting difficult couplings; if reaction rates stall, increasing the copper concentration (or using accelerating ligands like TBTA) is often more effective than heating, as it drives the formation of the necessary dinuclear species.

Validated Protocol: High-Yield Synthesis

Standard Operating Procedure for Medicinal Chemistry Applications

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazole with >90% purity without column chromatography.

Reagents:

-

Terminal Alkyne (1.0 equiv)

-

Organic Azide (1.0 equiv)[4]

-

Reductant: Sodium Ascorbate (10–20 mol%)

-

Solvent: t-BuOH/H₂O (1:[3][4]1) or DMSO/H₂O (for lipophilic substrates)

Protocol:

-

Dissolution: Dissolve the alkyne and azide in the solvent mixture (0.2–0.5 M concentration).

-

Catalyst Prep: Prepare a fresh aqueous solution of sodium ascorbate (1 M). Note: Solution must be yellow/clear. If brown, discard (oxidized).

-

Initiation: Add the CuSO₄ solution to the reaction vessel, followed immediately by the sodium ascorbate solution. The mixture may turn bright yellow/orange (formation of Cu(I) acetylide).

-

Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours.

-

Why RT? Thermal heating often promotes the formation of the unwanted 1,5-isomer (thermal Huisgen pathway).

-

-

Workup: Dilute with water. If the product precipitates (common), filter and wash with cold water and dilute ammonium hydroxide (to remove trapped copper). If soluble, extract with EtOAc.

Part 3: Therapeutic Architectures & Data

Pharmacological Spectrum

The triazole ring acts as a pharmacophore in various therapeutic areas.

| Therapeutic Area | Mechanism of Action | Key Targets | Representative Drug/Lead |

| CNS / Neurology | Na+ Channel Stabilizer | Voltage-gated Na+ channels | Rufinamide (FDA Approved) |

| Antibiotics | Cell Wall Synthesis | PBP (Penicillin Binding Proteins) | Tazobactam (FDA Approved) |

| Anticancer | Kinase Inhibition | EGFR, VEGFR, Tubulin | Carboxyamidotriazole (Clinical) |

| Antimicrobial | Protein Synthesis | Ribosome (50S subunit) | Solithromycin (Clinical) |

Case Study: Rufinamide (CNS)

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) illustrates the power of the triazole ring in modulating ion channels.[9][10]

-

Design Logic: The triazole ring serves as a stable, non-metabolizable linker that positions the carboxamide group and the difluorophenyl ring in a specific spatial arrangement.

-

Mechanism: It prolongs the inactive state of voltage-gated sodium channels (Nav1.1), preventing repetitive neuronal firing associated with Lennox-Gastaut syndrome.

Case Study: EGFR Inhibitors (Oncology)

Recent medicinal chemistry efforts have utilized the triazole ring to hybridize quinazoline scaffolds.

-

Binding Mode: In EGFR inhibitors, the triazole nitrogen atoms (N2/N3) often engage in water-mediated hydrogen bonding within the ATP-binding pocket, while the C4-substituent extends into the hydrophobic selectivity pocket.

-

Data Insight: Triazole-quinazoline hybrids have demonstrated IC50 values in the low nanomolar range (5–50 nM) against EGFR-wt and EGFR-T790M mutant cell lines.

References

-

Mechanism of CuAAC: Himo, F., et al. (2005).[11] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Intermediate." Journal of the American Chemical Society. Link

-

Bioisosterism: Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link

-

Rufinamide Pharmacology: Arroyo, S. (2010). "Rufinamide."[10][12] Neurotherapeutics. Link

-

Triazoles in Cancer: Dheer, D., et al. (2017). "A review of 1,2,3-triazoles as potent anticancer agents." Bioorganic & Medicinal Chemistry. Link

-

Synthetic Protocol: Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

Sources

- 1. chimia.ch [chimia.ch]

- 2. iris.unimore.it [iris.unimore.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

The Nitrophenyl Triazole Scaffold: A Technical Guide to Synthesis, Properties, and Pharmacological Application

Executive Summary

This technical guide provides a comprehensive analysis of nitrophenyl triazoles, a chemical scaffold that bridges high-energy materials science and modern medicinal chemistry. Historically significant for their explosive density, these compounds have evolved into critical pharmacophores in the fight against antimicrobial resistance (AMR), particularly tuberculosis. This guide details the synthetic evolution from thermal Huisgen cycloaddition to copper-catalyzed "Click" chemistry, elucidates the bioreductive mechanism of action, and provides validated experimental protocols for researchers.

Historical Genesis and Synthetic Evolution[1][2]

The history of nitrophenyl triazoles is inextricably linked to the development of nitrogen-rich heterocycle synthesis.

The Thermal Era (1890s – 2001)

The 1,2,3-triazole ring system was first synthesized by Arthur Michael in 1893, but it was Rolf Huisgen in the 1960s who defined the mechanism of the 1,3-dipolar cycloaddition.

-

Method: Thermal reaction of an organic azide (

) with an alkyne. -

Limitation: The presence of the electron-withdrawing nitro group on the phenyl ring of the azide (

) significantly reduced the nucleophilicity of the azide, requiring high temperatures (>100°C). -

Outcome: Poor regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted isomers [1].[1]

The Click Chemistry Revolution (2002 – Present)

In 2002, the independent discovery by Meldal and Sharpless of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) transformed the synthesis of nitrophenyl triazoles [2].

-

Mechanism: Copper(I) coordinates with the alkyne to form a copper-acetylide intermediate, which accelerates the reaction rate by

compared to the thermal process. -

Impact on Nitrophenyl Derivatives: The reaction proceeds efficiently even with electron-deficient 4-nitrophenyl azides, yielding the 1,4-regioisomer exclusively.

Visualization: The Catalytic Cycle

The following diagram illustrates the mechanistic divergence between the thermal Huisgen pathway and the CuAAC cycle.

Figure 1: Comparison of thermal Huisgen cycloaddition vs. Cu(I)-catalyzed synthesis (CuAAC) for nitrophenyl triazoles.

Physicochemical and Energetic Properties[4][5][6]

Nitrophenyl triazoles possess a unique duality: they are stable enough for pharmaceutical use yet energetic enough to be precursors for explosives.

Electronic Effects

The nitro group (

-

Acidity: It increases the acidity of the triazole C5-proton (if unsubstituted).

-

Reduction Potential: It lowers the reduction potential, making the compound more susceptible to bioreduction—a key feature for its antitubercular activity (see Section 3).

Energetic Data Summary

While pharmaceutical derivatives are stable, low-molecular-weight nitrophenyl triazoles exhibit high density and positive heat of formation.

| Property | Value (Approx.) | Significance |

| Density | 1.4 – 1.7 g/cm³ | High density contributes to detonation velocity in energetic applications. |

| Oxygen Balance | Negative | Requires oxidizers for full combustion, but the nitro group improves balance compared to phenyl triazoles. |

| Decomposition Temp | > 200°C | High thermal stability allows for safe handling in drug formulation. |

| Impact Sensitivity | Variable | Safety Note: While 1-(4-nitrophenyl)-triazoles are generally stable, the azide precursors are shock-sensitive. |

Medicinal Chemistry: The Bioreductive Mechanism[7]

The primary pharmacological interest in nitrophenyl triazoles lies in their activity against Mycobacterium tuberculosis (Mtb) and anaerobic bacteria.

Mechanism of Action (MOA)

These compounds function as pro-drugs . The nitro group is not the pharmacophore itself but a "warhead" activated by bacterial enzymes.

-

Entry: The drug enters the bacterium.

-

Activation: The

-dependent nitroreductase (specifically Ddn in M. tuberculosis) reduces the nitro group [3]. -

Radical Formation: The reduction passes through a nitroso intermediate to a hydroxylamine.

-

Lethality: Reactive Nitrogen Species (RNS) generated during this process release nitric oxide (NO) or form covalent adducts with bacterial DNA and proteins, causing cell death.

Visualization: Bioreduction Pathway

Figure 2: The bioactivation pathway of nitrophenyl triazoles by mycobacterial nitroreductases.

Experimental Protocols

Safety Pre-requisite: Handling Azides

-

Warning: Low molecular weight organic azides are potential explosives.[2][3]

-

Rule of Six: The number of carbon atoms plus other atoms (like oxygen) should be at least six times the number of azide nitrogens (

).[4] -

Protocol: Perform reactions behind a blast shield. Do not concentrate azide solutions to dryness.[4][5]

Protocol: Synthesis of 1-(4-Nitrophenyl)-4-Phenyl-1H-1,2,3-Triazole

This protocol utilizes a "one-pot" method where the azide is generated in situ to minimize safety risks, followed by CuAAC [4].

Reagents:

-

4-Nitroaniline (1.0 equiv)

-

Sodium Nitrite (

, 1.2 equiv) -

Sodium Azide (

, 1.2 equiv) -

Phenylacetylene (1.0 equiv)[6]

-

Copper(II) Sulfate Pentahydrate (

, 10 mol%) -

Sodium Ascorbate (20 mol%)

Step-by-Step Methodology:

-

Diazotization: Dissolve 4-nitroaniline in HCl (6M) at 0°C. Dropwise add aqueous

. Stir for 30 mins to form the diazonium salt. -

Azidation: Carefully add aqueous

to the diazonium salt at 0°C. Caution: Nitrogen gas evolution. Stir for 1 hour to form 4-nitrophenyl azide. -

Click Reaction: Without isolation, adjust pH to ~7 with

. Add phenylacetylene, -

Reaction: Stir at room temperature for 6–12 hours. The product usually precipitates.

-

Work-up: Filter the precipitate. Wash with water and cold diethyl ether. Recrystallize from ethanol.

-

Validation:

-

1H NMR (DMSO-d6): Look for the triazole singlet proton around

9.0–9.5 ppm. -

IR: Disappearance of the azide peak (~2100

).

-

Protocol: Antimicrobial Susceptibility Testing (Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).[8]

-

Preparation: Dissolve the nitrophenyl triazole in DMSO (stock 10 mg/mL).

-

Dilution: Prepare serial 2-fold dilutions in 7H9 broth (range: 100 µg/mL to 0.19 µg/mL) in a 96-well plate.

-

Inoculation: Add

CFU/well of M. tuberculosis H37Rv. -

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add Resazurin (Alamar Blue). Incubate 24h.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Reduction of dye by viable bacteria).

-

-

Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Future Outlook

The nitrophenyl triazole scaffold is moving beyond simple antimicrobials.

-

Bioconjugation: Using the nitro group as a "masked" amine. After the Click reaction, the nitro group can be reduced to an amine (

) to attach fluorophores or other drugs. -

PROTACs: Incorporation into Proteolysis Targeting Chimeras, where the triazole acts as a stable linker and the nitrophenyl moiety aids in specific E3 ligase recruitment (under investigation).

References

-

Huisgen, R. (1963).[9][10][1] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 114(14), 2708-2711. Link

-

Singh, R., et al. (2008). "PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release." Science, 322(5906), 1392-1395. Link

-

Moorhouse, A. D., & Moses, J. E. (2008). "Click Chemistry and Medicinal Chemistry: A Case of 'One-Pot' Synthesis." ChemMedChem, 3(4), 715-723. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. ucd.ie [ucd.ie]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scielo.br [scielo.br]

- 8. The antitubercular activity of various nitro(triazole/imidazole)-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

Methodological & Application

Synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole via click chemistry

This application note details the synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole , a 4,5-unsubstituted triazole scaffold.

While "Click Chemistry" often refers to the synthesis of 4-substituted triazoles (e.g., using phenylacetylene), the strict chemical nomenclature "1H-1,2,3-triazole" implies hydrogen atoms at the C4 and C5 positions. Synthesizing this specific unsubstituted parent ring via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a surrogate for acetylene gas, which is hazardous and difficult to handle.

This guide utilizes Trimethylsilylacetylene (TMSA) as a safe, liquid acetylene equivalent, followed by a protodesilylation step to yield the target molecule.

Executive Summary & Chemical Strategy

The 1,2,3-triazole moiety is a premier bioisostere for amide bonds in medicinal chemistry, offering enhanced metabolic stability and hydrogen-bonding capabilities. This protocol addresses the challenge of synthesizing the unsubstituted triazole ring on an electron-deficient aryl core (3-nitrophenyl).

Retrosynthetic Analysis

The synthesis is disconnected into two phases to maximize safety and yield:

-

Precursor Synthesis: Conversion of 3-nitroaniline to 3-nitrophenyl azide via diazonium salt.

-

Cycloaddition (Click): Reaction of the azide with trimethylsilylacetylene (TMSA) to form the 4-(trimethylsilyl)triazole intermediate.

-

Deprotection: Removal of the TMS group to reveal the final 1H-triazole.

Safety Briefing (Critical)

-

Organic Azides: 3-Nitrophenyl azide has a (C+O)/N ratio of 2.0 (6C+2O / 4N), which is below the safety threshold of 3.0. It is energetic and potentially explosive .

-

Directive: Never distill this azide. Store in solution or keep wet. Do not concentrate to complete dryness on a rotary evaporator if the bath temperature exceeds 30°C.

-

Waste: Quench all azide-containing aqueous waste with dilute sodium hypochlorite (bleach) before disposal to prevent formation of hydrazoic acid.

-

Reaction Mechanism & Workflow

The following diagram illustrates the Cu(I)-catalyzed cycle and the overall synthetic workflow.

Caption: Workflow for the conversion of 3-nitroaniline to the target triazole via a TMS-protected intermediate.

Detailed Experimental Protocols

Phase 1: Preparation of 3-Nitrophenyl Azide

Objective: Isolate the azide precursor safely. Scale: 10 mmol (approx. 1.38 g of starting aniline).

Reagents:

-

3-Nitroaniline (1.38 g, 10 mmol)

-

Hydrochloric acid (6 M, 10 mL)

-

Sodium Nitrite (NaNO2) (1.04 g, 15 mmol)

-

Sodium Azide (NaN3) (0.98 g, 15 mmol) [Toxic/Acute Hazard ]

-

Solvents: Water, Ethyl Acetate.[1]

Protocol:

-

Dissolution: In a 100 mL round-bottom flask, suspend 3-nitroaniline (1.38 g) in 6 M HCl (10 mL). Cool the mixture to 0–5 °C in an ice-water bath. Stir vigorously.

-

Diazotization: Dissolve NaNO2 (1.04 g) in water (5 mL). Add this solution dropwise to the aniline mixture over 10 minutes, maintaining the temperature below 5 °C. The mixture should become clear or slightly turbid. Stir for an additional 30 minutes at 0 °C.

-

Azidation: Dissolve NaN3 (0.98 g) in water (10 mL). Add this dropwise to the diazonium solution at 0 °C. Caution: Nitrogen gas evolution will occur (foaming).

-

Completion: Allow the reaction to warm to room temperature and stir for 2 hours. A precipitate (the azide) may form.[2]

-

Workup: Extract the reaction mixture with Ethyl Acetate (3 x 20 mL). Combine organic layers.

-

Wash: Wash with saturated NaHCO3 (to neutralize acid) and Brine. Dry over anhydrous Na2SO4.[1][3]

-

Concentration (Safety Critical): Evaporate the solvent under reduced pressure at room temperature (do not heat bath >30°C). Stop when a small amount of solvent remains or an oil is obtained.

-

Yield Check: Expected yield is ~90-95%. The product is a yellow/orange oil or low-melting solid.

-

Storage: Use immediately in Phase 2 or store at 4 °C in the dark.

-

Phase 2: CuAAC Reaction & Desilylation

Objective: Cycloaddition with TMS-acetylene followed by removal of the TMS group. Reagents:

-

3-Nitrophenyl Azide (from Phase 1, ~1.64 g, 10 mmol)

-

Trimethylsilylacetylene (TMSA) (1.18 g, 12 mmol, 1.2 equiv)

-

Copper(II) Sulfate Pentahydrate (CuSO4[2]·5H2O) (125 mg, 0.5 mmol, 5 mol%)

-

Sodium Ascorbate (198 mg, 1.0 mmol, 10 mol%)

-

Solvent: t-Butanol / Water (1:1 ratio, 20 mL)

-

Deprotection: Potassium Carbonate (K2CO3), Methanol.

Protocol:

-

Setup: In a 50 mL vial or flask, dissolve the 3-nitrophenyl azide (10 mmol) and TMS-acetylene (12 mmol) in 20 mL of t-BuOH/H2O (1:1).

-

Catalyst Addition: Add the CuSO4·5H2O followed by the Sodium Ascorbate. The solution should turn bright yellow/orange (characteristic of Cu(I) species).

-

Reaction: Cap the vial and stir vigorously at room temperature for 12–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc).[2] The azide spot should disappear.

-

-

Intermediate Isolation (Optional but recommended for purity): Dilute with water, extract with EtOAc, dry, and concentrate to give the crude 1-(3-nitrophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole.

-

Desilylation (The "Unmasking"):

-

Final Workup: Evaporate methanol. Resuspend residue in water (20 mL) and extract with EtOAc (3 x 20 mL). Wash with brine, dry (Na2SO4), and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient 8:2 to 6:4).

Quantitative Data & Characterization

Expected Yield: 75–85% (over two steps from azide).[3]

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 168–170 °C | Consistent with 1-aryl-1,2,3-triazoles |

| 1H NMR (DMSO-d6) | Triazole CHs: δ ~8.95 (s, 1H), ~8.05 (s, 1H) | Distinctive singlets for C4-H and C5-H |

| 1H NMR (Aryl) | δ 8.6 (t), 8.3 (d), 8.2 (d), 7.8 (t) | Typical 3-substituted nitrobenzene pattern |

| MS (ESI) | [M+H]+ = 191.1 |

Key NMR Diagnostic: The unsubstituted 1,2,3-triazole ring shows two distinct protons. In the 1-aryl substituted system, the proton at C5 (adjacent to N1) is deshielded by the aryl ring, while the C4 proton appears slightly upfield. Both appear as singlets (or finely split doublets, J~1Hz).

Troubleshooting & Optimization

-

Issue: Incomplete Click Reaction.

-

Cause: Oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen.

-

Fix: Add another portion of Sodium Ascorbate (5 mol%) or purge the solvent with nitrogen/argon prior to catalyst addition.

-

-

Issue: Low Yield in Deprotection.

-

Cause: Incomplete hydrolysis or loss of product during aqueous workup (triazoles can be slightly water-soluble).

-

Fix: Saturate the aqueous layer with NaCl (salting out) during extraction. Use TBAF (Tetra-n-butylammonium fluoride) in THF as an alternative deprotection method if K2CO3/MeOH is slow.

-

-

Safety Note on Copper Waste:

-

Do not dispose of copper solutions down the drain. Collect in a dedicated Heavy Metal Waste container.

-

References

-

CuAAC Mechanism & Conditions: "Click Chemistry Azide-Alkyne Cycloaddition." Organic Chemistry Portal. Available at: [Link]

-

Safety of Organic Azides: "Azide Compounds - Environmental Health and Safety." Florida State University. Available at: [Link]

-

Triazole Synthesis via CaC2 (Alternative): Jiang, Y., et al. "Synthesis of 1-monosubstituted aryl 1,2,3-triazoles... using calcium carbide."[7] Synlett, 2009.[7] Cited in Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Technical Guide for High-Efficiency 1,2,3-Triazole Synthesis & Bioconjugation

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often synonymous with "Click Chemistry," is the gold standard for bioorthogonal ligation due to its modularity, regioselectivity, and near-quantitative yields. While the reaction appears deceptively simple, achieving reproducibility in complex biological milieus or high-throughput synthesis requires a nuanced understanding of the catalytic cycle.

This guide moves beyond basic recipes to address the mechanistic causality of reaction failures. We focus on the critical role of ligand-assisted catalysis and the dinuclear copper intermediate , providing optimized protocols for both organic synthesis and sensitive bioconjugation.

Mechanistic Insight: The Dinuclear Cycle

Early models proposed a mononuclear copper mechanism. However, advanced kinetic studies and DFT calculations have confirmed that the reaction is second-order with respect to copper, proceeding through a dinuclear copper intermediate .

Why this matters:

-

Catalyst Loading: Simply increasing Cu concentration doesn't always linearly increase rate; the local concentration of the Cu-acetylide-Cu-azide complex is key.

-

Ligand Design: The most effective ligands (e.g., THPTA, BTTAA) bridge two copper centers, stabilizing the reactive intermediate and preventing the formation of unreactive polymeric copper acetylides.

Figure 1: The Dinuclear Catalytic Cycle

Caption: The consensus mechanism involves a dinuclear copper intermediate. Ligands that facilitate this Cu-Cu interaction significantly accelerate the reaction.

Critical Parameters & Reagent Selection

The Copper Source: In Situ Reduction is Superior

While Cu(I) salts (CuI, CuBr) can be used, they are thermodynamically unstable and prone to oxidation or disproportionation.

-

Recommendation: Use Cu(II)SO₄ pentahydrate reduced in situ by Sodium Ascorbate .[1]

-

Reasoning: This maintains a steady-state concentration of active Cu(I) while the excess ascorbate scavenges dissolved oxygen, which is the primary inhibitor of the reaction.

Ligand Selection Guide

The ligand is the "steering wheel" of the reaction. It protects Cu(I) from oxidation and prevents cytotoxicity in biological samples.

| Ligand | Solubility | Reaction Speed | Cytotoxicity | Best Application |

| TBTA | DMSO/tBuOH | Moderate | High | Organic synthesis; robust scaffolds. |

| THPTA | Water | Fast | Low | Protein labeling; aqueous buffers.[2][3] |

| BTTAA | Water | Very Fast | Very Low | Live cell surface labeling; low-concentration targets. |

| BTTES | Water | Fast | Lowest | Intracellular labeling; highly sensitive cells. |

Additives

-

Aminoguanidine: Essential for protein labeling. It scavenges dehydroascorbate (an oxidation byproduct of ascorbate) which can otherwise react with Arginine/Lysine residues, causing protein aggregation.

Protocol 1: Standard Organic Synthesis (Small Molecules)

Application: Synthesis of chemical probes, drug scaffolds, or polymer functionalization. Scale: 100 mg – 10 g

Reagents

-

Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v).[4] Note: tBuOH solubilizes organic reactants while water supports the Cu/Ascorbate system.

-

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: TBTA (1 mol%) - Optional for simple substrates, mandatory for complex ones.

Step-by-Step Methodology

-

Dissolution: Dissolve the Alkyne (1.0 equiv) and Azide (1.0-1.2 equiv) in the tBuOH/Water mixture.[4] The concentration should be 0.1 – 0.5 M.

-

Catalyst Prep: Prepare a stock solution of CuSO₄ (e.g., 1 M in water) and Sodium Ascorbate (e.g., 1 M in water, freshly prepared ).

-

Initiation:

-

Reaction: Stir vigorously at room temperature (RT) for 6–12 hours.

-

Tip: If the mixture turns green/blue, Cu(I) has oxidized to Cu(II). Add more ascorbate.

-

-

Workup:

Protocol 2: Bioconjugation (Protein Labeling)

Application: Labeling an Alkyne-tagged protein with a Fluorophore-Azide.[10] Requirement: Must preserve protein secondary structure and prevent precipitation.

Workflow Diagram

Caption: Premixing Cu and Ligand is critical to prevent free copper from damaging the protein.

Detailed Protocol

Reagents:

-

Buffer: PBS or HEPES (pH 7.4). Avoid Tris or buffers with chelators (EDTA).

Concentrations (Final in Reaction):

-

Protein-Alkyne: 10–50 µM

-

Azide-Label: 50–100 µM (2–5x excess)

-

CuSO₄: 100 µM

-

THPTA: 500 µM (5:1 Ligand:Cu ratio)

-

Sodium Ascorbate: 2.5 mM

-

Aminoguanidine: 5 mM[3]

Steps:

-

Pre-complexation (Crucial): In a separate tube, mix CuSO₄ and THPTA. Incubate for 5 mins. This ensures all Cu is chelated before touching the protein.

-

Reaction Assembly: In the reaction vessel, add:

-

Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.

-

Incubation: Rotator or gentle shake for 60 minutes at RT. Do not vortex vigorously (denatures protein).

-

Quenching: Add EDTA (10 mM final) to strip copper.

-

Purification: Use a spin desalting column (e.g., Zeba, PD-10) to remove unreacted dye.

Safety & Handling of Organic Azides

WARNING: Organic azides are potentially explosive.[9][12][13][14][15]

-

C/N Ratio: The total number of nitrogen atoms (

) must not exceed the number of carbon atoms (-

Safe:

-

-

Rule of Six: Ensure at least 6 carbons per energetic functional group.[12]

-

Compatibility: Never use halogenated solvents (DCM, Chloroform) with Sodium Azide (forms explosive di/tri-azidomethane).[12] Avoid contact with heavy metals (Pb, Cu) in their elemental form or drains (forms explosive metal azides).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Bioconjugation) | Oxygen quenching Cu(I) | Degas buffers; Increase Ascorbate to 5 mM; Keep reaction sealed. |

| Protein Precipitation | Free Cu(II) binding / Oxidation | Premix Cu+Ligand; Add Aminoguanidine; Use THPTA or BTTAA. |

| Reaction Stalls | Cu(I) oxidation | Add a second bolus of Ascorbate; Check if solution lost yellow color. |

| High Background | Non-specific dye binding | Wash with BSA-containing buffer; Optimize dye equivalents (keep <10x). |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[16][17] Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[6][18] The Journal of Organic Chemistry, 67(9), 3057–3064. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457–460. Link

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

Sources

- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 2. confluore.com.cn [confluore.com.cn]

- 3. jenabioscience.com [jenabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Na-Ascorbate [baseclick.eu]

- 6. researchgate.net [researchgate.net]

- 7. furthlab.xyz [furthlab.xyz]

- 8. glenresearch.com [glenresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. chemistry.unm.edu [chemistry.unm.edu]

- 14. orgsyn.org [orgsyn.org]

- 15. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. Click Chemistry: Diverse Chemical Function from a Few Good Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

Application Note: 1-(3-Nitrophenyl)-1H-1,2,3-triazole as a Corrosion Inhibitor

Executive Summary

This application note details the protocol for utilizing 1-(3-Nitrophenyl)-1H-1,2,3-triazole (3-NPT) as a high-efficacy corrosion inhibitor for mild steel in acidic media (1.0 M HCl). Unlike standard commercial inhibitors, 3-NPT leverages the "Click Chemistry" 1,2,3-triazole scaffold, offering a robust nitrogen-rich heterocyclic core for metal coordination.

The presence of the nitro (

Chemical Profile & Mechanism of Action[1]

The Molecule[2][3]

-

IUPAC Name: this compound

-

Molecular Formula:

-

Solubility: Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water (requires co-solvent or surfactant for aqueous applications).

Mechanistic Theory (The "Why")

The inhibition efficiency of 3-NPT relies on the Langmuir Adsorption Isotherm . The mechanism is twofold:

-

Chemisorption: The lone pairs on the

and -

Electronic Modulation: The meta-nitro group acts as an electron-withdrawing group (EWG). While EWGs usually reduce electron density at the adsorption center, here the nitro group enhances the molecule's planarity and dipole moment, promoting a dense, packed film formation that physically blocks Chloride ions (

) from attacking the metal surface.

Mechanistic Pathway Diagram

Figure 1: Step-wise adsorption mechanism of 3-NPT on mild steel surfaces.

Experimental Protocols

Protocol A: Synthesis (CuAAC "Click" Method)

Note: This compound is best synthesized fresh to avoid oxide contamination.

Reagents: 1-Azido-3-nitrobenzene (1.0 eq), Trimethylsilylacetylene (1.2 eq),

-

Reaction: Dissolve azide and alkyne in t-Butanol/Water. Add Sodium Ascorbate followed by Copper Sulfate.[1]

-

Stir: Stir vigorously at Room Temperature (RT) for 12 hours.

-

Deprotection (if using TMS): Treat with

in Methanol to remove the TMS group, yielding the protonated triazole. -

Purification: Extract with Ethyl Acetate, wash with brine, and recrystallize from Ethanol.

-

Validation: Confirm structure via

-NMR (Triazole proton singlet

Protocol B: Gravimetric Analysis (Weight Loss)

The fundamental baseline for inhibition efficiency.

Materials:

-

Mild Steel Coupons (

cm). -

Abrasive papers (SiC, grades 400, 600, 800, 1000, 1200).

-

Analytical Balance (0.1 mg precision).

Procedure:

-

Surface Prep: Abrade coupons linearly. Wash with distilled water, degrease with acetone, and dry in warm air. Weigh immediately (

). -

Immersion: Suspend coupons in 100 mL of 1.0 M HCl containing 3-NPT at concentrations:

M . Maintain a blank (0 M). -

Duration: Immerse for 6 hours at 303 K (thermostated bath).

-

Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and weigh (

).

Calculation:

Protocol C: Electrochemical Characterization (EIS & Tafel)

The advanced diagnostic for film resistance and kinetics.

Setup: Three-electrode cell.

-

Working Electrode (WE): Mild steel embedded in epoxy (exposed area

). -

Counter Electrode (CE): Platinum foil/mesh.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[2]

Workflow Diagram:

Figure 2: Electrochemical workflow for validating 3-NPT efficiency.

Step-by-Step:

-

OCP Stabilization: Immerse WE in solution. Monitor Open Circuit Potential (OCP) for 30 minutes until stable.

-

EIS (Impedance): Apply AC signal (10 mV amplitude) at OCP. Frequency range: 100 kHz to 10 mHz .

-

Output: Nyquist Plot (look for depressed semicircles).

-

Fitting: Use a Randles Circuit (

). -

Metric: Increase in Charge Transfer Resistance (

) indicates protection.

-

-

Tafel Polarization: Scan potential from -250 mV to +250 mV relative to OCP. Scan rate: 1 mV/s .

Data Interpretation & Expected Results

Representative Data Table

Typical values expected for Nitrophenyl-triazole derivatives on Mild Steel in 1M HCl.

| Conc. (M) | |||||

| Blank (0) | 25.4 | 180.5 | 650.2 | - | - |

| 110.5 | 95.2 | 185.4 | 77.0 | 71.5 | |

| 245.8 | 62.1 | 85.6 | 89.6 | 86.8 | |

| 480.2 | 35.4 | 42.1 | 94.7 | 93.5 |

Critical Analysis

-

Impedance (

): A sharp increase in -

Tafel Slopes (

): If both anodic and cathodic slopes change, 3-NPT is a mixed-type inhibitor . If the shift in -

Thermodynamics: Plot

vs

References

-

Standard Protocol for CuAAC Synthesis

- Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.

-

Triazole Corrosion Inhibition Methodology

- Verma, C., et al. (2016). 1,2,3-Triazoles as corrosion inhibitors for mild steel in acidic solution: Experimental and theoretical studies. RSC Advances.

-

Electrochemical Impedance Spectroscopy (EIS)

- Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. (Standard Reference Text).

- ASTM G106-89(2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.

-

Nitrophenyl-Triazole Specific Behavior

- Sherif, E. M., & Park, S. M. (2006). Effects of 1,4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions. (Provides comparative methodology for quinone/nitro-type inhibitors). Electrochimica Acta.

-

Corrosion Rate Calculation Standards

- ASTM G1-03(2017).

Sources

Application Note: Antimicrobial Profiling of 1-(3-Nitrophenyl)-1H-1,2,3-triazole Derivatives

[1]

Executive Summary

The emergence of ESKAPE pathogens (e.g., S. aureus, A. baumannii) necessitates the development of novel chemotypes. The 1-(3-nitrophenyl)-1H-1,2,3-triazole scaffold represents a "privileged structure" in medicinal chemistry. The 1,2,3-triazole ring acts as a bioisostere of the amide bond, offering metabolic stability and hydrogen-bonding capability, while the 3-nitrophenyl moiety provides strong electron-withdrawing properties and potential for specific electrostatic interactions within bacterial binding pockets (e.g., DNA gyrase, Topoisomerase IV).

This guide details the synthesis , antimicrobial evaluation , and Structure-Activity Relationship (SAR) analysis of these derivatives. It moves beyond standard protocols to include mechanistic validation steps essential for high-impact research.

Chemical Synthesis & Characterization

Rationale: The 1,4-disubstituted 1,2,3-triazole regioisomer is selectively synthesized via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 3-nitro group is introduced early via the azide precursor.

Synthesis Workflow (CuAAC)

Core Reaction: 1-Azido-3-nitrobenzene + Terminal Alkyne

Protocol:

-

Preparation of 1-Azido-3-nitrobenzene:

-

Dissolve 3-nitroaniline (10 mmol) in 6M HCl (20 mL) at 0–5°C.

-

Add

(12 mmol) dropwise. Stir for 30 min. -

Add

(15 mmol) slowly (Caution: Evolution of -

Extract with ethyl acetate, dry over

, and concentrate. Safety Note: Store azides in solution; do not concentrate to dryness if unstable.

-

-

Click Reaction (General Procedure):

-

Dissolve 1-azido-3-nitrobenzene (1.0 eq) and terminal alkyne (1.1 eq) in

-BuOH: -

Add

(5 mol%) and Sodium Ascorbate (10 mol%). -

Stir at RT for 6–12 hours. Monitor via TLC.

-

Purification: Precipitate by adding water or purify via column chromatography (Hexane/EtOAc).

-

Visualization: Synthetic Pathway

Caption: Step-wise synthesis of 1-(3-nitrophenyl)-1,2,3-triazole derivatives via diazotization and CuAAC click chemistry.

Antimicrobial Assay Protocols

Scientific Integrity: Simple MIC values are insufficient. You must control for the solubility issues inherent to nitro-aromatics (DMSO tolerance) and validate the mechanism.

Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10 guidelines.

Reagents:

-

Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Indicator: Resazurin (0.015%) or TTC (for visual confirmation).

Step-by-Step Protocol:

-

Stock Preparation: Dissolve the triazole derivative in 100% DMSO to a concentration of 10 mg/mL.

-

Critical Check: Nitro-derivatives can be hydrophobic. Ensure complete dissolution; sonicate if necessary.

-

-

Dilution: Dilute stock 1:100 in MHB to get a starting concentration of 100 µg/mL (1% DMSO final).

-

Validation: Run a "Solvent Control" (1% DMSO in MHB) to ensure DMSO does not inhibit bacterial growth.

-

-

Plate Setup (96-well):

-

Add 100 µL of MHB to columns 2–12.

-

Add 200 µL of test compound (100 µg/mL) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL) to wells 1–11. -

Incubation: 37°C for 18–24 hours.

-

Readout: Add 30 µL Resazurin. Incubate 1–4 hours.

-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction).

-

Mechanism of Action: DNA Gyrase Supercoiling Inhibition

Rationale: 1,2,3-triazoles are known to target DNA gyrase (subunit B) similar to novobiocin, or intercalate DNA. This assay confirms if the antimicrobial activity is target-specific.

Protocol:

-

Incubate relaxed pBR322 plasmid DNA (0.5 µg) with E. coli DNA gyrase (1 U).

-

Add test compound (at

and -

Incubate at 37°C for 1 hour.

-

Stop reaction and analyze via 1% agarose gel electrophoresis.

-

Result Interpretation:

-

Active: Presence of relaxed plasmid bands (inhibition of supercoiling).

-

Inactive: Conversion to supercoiled form (migrates faster).

-

Visualization: Assay Workflow & Logic

Caption: Decision tree for evaluating antimicrobial potency and transitioning to mechanistic studies.

Structure-Activity Relationship (SAR) Analysis

The 1-(3-nitrophenyl) group is not merely a lipophilic handle; it exerts specific electronic effects that drive potency.

| Structural Feature | Electronic/Steric Effect | Impact on Antimicrobial Activity |

| Triazole Core | Dipole moment ~5D; H-bond acceptor (N2/N3). | Mimics peptide bond; binds to DNA gyrase ATPase domain [1, 2]. |

| 3-Nitro Group | Strong Electron Withdrawing Group (EWG). | Increases acidity of triazole C5-H (if unsubstituted) or attached methylene protons, strengthening H-bonds with enzyme residues (e.g., Ser/Thr) [4]. |

| 3-Position | Meta-substitution. | Prevents steric clash compared to ortho-nitro; allows planar conformation for DNA intercalation [4]. |

| C4-Substituent | Variable (R). | Indole/Heterocycles: Enhance |

Key Insight: Derivatives linking the 1-(3-nitrophenyl)-triazole to an indole or isonicotinamide moiety often show synergistic activity, effectively targeting drug-resistant strains like MRSA and A. baumannii [1, 3].

Data Presentation & Interpretation

When reporting results, normalize data against standard controls (e.g., Ciprofloxacin).

Example Data Table (Mock Data based on Literature Trends [1, 5]):

| Compound ID | R-Substituent (C4) | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | DNA Gyrase IC50 (µM) |

| Ref (Cipro) | - | 0.5 | 0.01 | 0.5 |

| TZ-01 | Phenyl | 64 | >128 | >100 |

| TZ-Nitro-3 | 3-Nitrophenyl | 8 | 16 | 12.5 |

| TZ-Indole | Indole-3-yl | 4 | 8 | 5.2 |

Interpretation: The introduction of the 3-nitro group (TZ-Nitro-3) significantly improves potency compared to the phenyl analog (TZ-01), likely due to improved binding affinity driven by the electron-deficient ring.

References

-

Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens. ACS Omega. [Link]

-

Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]

-

Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

-

Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. [Link]

Application Note: Design, Synthesis, and Evaluation of 1,4-Disubstituted 1,2,3-Triazoles as Tubulin-Targeting Anticancer Agents

[1]

Abstract & Scope

The 1,2,3-triazole moiety has emerged as a premier peptidomimetic scaffold in oncology drug discovery.[1] Functioning as a bioisostere of the amide bond, it offers superior metabolic stability and favorable hydrogen-bonding capabilities. This guide details the development of 1,4-disubstituted 1,2,3-triazoles, specifically focusing on their potential as Microtubule Destabilizing Agents (MDAs) that target the colchicine-binding site of tubulin.

This document provides validated protocols for:

Chemical Synthesis: The CuAAC "Click" Protocol

Objective: To synthesize 1,4-disubstituted 1,2,3-triazoles with high regioselectivity using a copper(I) catalyst generated in situ.

Experimental Logic

The thermal Huisgen cycloaddition produces a mixture of 1,4- and 1,5-isomers. To ensure biological consistency, we utilize the CuAAC method (Sharpless/Meldal modification). We employ Sodium Ascorbate to reduce Cu(II) (from CuSO₄) to the active Cu(I) species in situ. This prevents the oxidation of the catalyst and eliminates the need for an inert atmosphere in many cases.

Workflow Diagram

Caption: Step-wise synthesis workflow for regioselective 1,4-disubstituted 1,2,3-triazoles via CuAAC.

Protocol Steps

-

Reagent Preparation: Dissolve the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol) in 4 mL of a 1:1 mixture of water and tert-butanol .

-

Note: t-BuOH is critical as it solubilizes organic reactants while remaining miscible with the aqueous catalyst solution.

-

-

Catalyst Addition: Add Sodium Ascorbate (0.1 mmol, 10 mol%) followed by Copper(II) Sulfate Pentahydrate (0.05 mmol, 5 mol%).

-

Visual Check: The solution should turn a bright yellow/orange. A green hue indicates oxidation to Cu(II) (inactive); add more ascorbate if this occurs.

-

-

Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor consumption of the alkyne via TLC.[4]

-

Workup: Dilute with water (10 mL) and extract with Dichloromethane (DCM, 3 x 10 mL).

-

Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from ethanol or silica gel column chromatography.

Primary Screening: MTT Cytotoxicity Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of synthesized triazoles against cancer cell lines (e.g., MCF-7, A549).

Experimental Logic

The MTT assay relies on mitochondrial succinate dehydrogenase in viable cells to reduce tetrazolium dye (yellow) to formazan (purple).[5] Critical Control: Substituted triazoles can sometimes possess intrinsic reductive properties. Always include a "compound only" well (no cells) to rule out false positives.

Protocol Steps

-

Seeding: Seed tumor cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

-

Expert Tip: Avoid the outer wells (edge effect).[6] Fill them with PBS to maintain humidity and thermal stability.

-

-

Treatment: Add 100 µL of serial dilutions of the triazole derivative (0.1 µM – 100 µM). Include Combretastatin A-4 (CA-4) as a positive control. Incubate for 48h.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

-

Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 min.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Presentation: Representative IC₅₀ Values (Hypothetical)

| Compound ID | R1 (Azide Side) | R2 (Alkyne Side) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|---|---|

| TZ-01 | Phenyl | 3,4,5-trimethoxyphenyl | 0.045 | 0.060 |

| TZ-02 | 4-Fluorophenyl | 3,4,5-trimethoxyphenyl | 0.032 | 0.048 |

| TZ-03 | Benzyl | Phenyl | > 50.0 | > 50.0 |

| CA-4 (Ctrl) | -- | -- | 0.004 | 0.006 |

Mechanistic Validation: Tubulin Polymerization Assay

Objective: To confirm if the triazole acts as a Microtubule Destabilizing Agent (MDA) by binding to the colchicine site.

Experimental Logic

Anticancer triazoles often mimic the cis-stilbene bridge of Combretastatin A-4. If active, they will inhibit the assembly of tubulin into microtubules. This is measured by tracking the increase in fluorescence (or absorbance at 340 nm) as tubulin polymerizes.

Protocol Steps

-

Preparation: Prepare a reaction mixture containing purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

-

Baseline: Keep all reagents on ice (4°C).

-

Induction: Add the test compound (3 µM final concentration) or Vehicle (DMSO).

-

Measurement: Transfer to a pre-warmed spectrophotometer (37°C). Record absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: A reduction in the Vmax (slope of the polymerization curve) compared to control indicates inhibition.

Secondary Mechanism: Cell Cycle Analysis (Flow Cytometry)

Objective: To validate G2/M phase arrest, a hallmark of tubulin inhibition.

Pathway Diagram

Caption: Signal transduction pathway for triazole-mediated apoptosis via tubulin inhibition.

Protocol Steps

-

Treatment: Treat cells (e.g., HeLa) with the IC₅₀ concentration of the triazole for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Why? Ethanol permeabilizes the membrane, allowing the dye to bind DNA.

-

-

Staining: Resuspend cells in PBS containing:

-

Propidium Iodide (PI) (50 µg/mL): Stains DNA.

-

RNase A (100 µg/mL): Digests RNA to prevent false PI signal.

-

-

Incubation: 30 minutes at 37°C in the dark.

-

Analysis: Analyze via Flow Cytometer (excitation 488 nm, emission >575 nm). Look for an accumulation of cells in the G2/M peak (4N DNA content).

Structure-Activity Relationship (SAR) Insights

Based on current literature and validation studies, the following structural features are critical for triazole efficacy:

-

The 3,4,5-Trimethoxyphenyl Ring: Essential for high affinity to the colchicine binding site (mimics Ring A of CA-4).

-

Linker Length: Direct attachment of the triazole to the aryl rings (biaryl system) usually yields higher potency than methylene linkers.

-

C4-Substitution: A bulky or lipophilic group at the C4 position of the triazole often enhances metabolic stability without compromising binding.

References

-

Mechanism Review: 1,2,3-Triazole hybrids as anticancer agents: A review. (Archiv der Pharmazie).[7]

-

Synthesis Protocol: Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction. (SciELO).

-

Tubulin Assays: Structural Analogues of Triazole-Based Tubulin Inhibitors: A Technical Guide. (BenchChem).[8]

-

MTT Optimization: MTT assay protocol and troubleshooting. (Abcam).[5][8]

-

SAR Studies: Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors. (PubMed).[8][9]

Sources

- 1. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Protocol for the Synthesis of 1-Aryl-1H-1,2,3-Triazoles

Abstract & Strategic Significance

The 1,2,3-triazole moiety is a pharmacophore of immense value in modern drug discovery, acting as a bioisostere for amide bonds due to its planar structure, strong dipole moment (~5 D), and resistance to metabolic hydrolysis. While the Huisgen thermal cycloaddition yields mixtures of 1,4- and 1,5-isomers, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—often termed "Click Chemistry"—exclusively yields the 1,4-disubstituted regioisomer .

This guide provides a rigorous protocol for synthesizing 1-aryl-1H-1,2,3-triazoles . Unlike simple alkyl triazoles, N-aryl derivatives require specific handling because aryl azides can be unstable. Therefore, this note prioritizes a One-Pot, Two-Step protocol starting from aryl halides, which circumvents the isolation of hazardous azide intermediates.

Critical Safety Directives (Read Before Experimentation)

WARNING: EXPLOSION HAZARD

Organic azides are potential explosives.[1] Adhere to the "Rule of Six" : The number of carbon atoms (plus other non-nitrogen atoms) must be at least six times the number of azide groups in the molecule (

-

Solvent Ban: NEVER use chlorinated solvents (DCM, CHCl₃) with Sodium Azide (

). This forms di- and triazidomethane, which are extremely unstable explosives. -

Isolation: Do not distill or rotary evaporate low-molecular-weight organic azides to dryness.

-

Waste: Quench all azide-containing waste with excess sodium nitrite in acidic media before disposal.

Mechanistic Insight: The Dinuclear Copper Cycle

Recent kinetic and computational studies have revised the classical mononuclear mechanism. The current authoritative consensus involves a dinuclear copper intermediate , which explains the second-order dependence on copper concentration.

Figure 1: Dinuclear Catalytic Cycle of CuAAC

Caption: The cycle initiates with the formation of a

Protocol A: One-Pot Synthesis from Aryl Halides (Preferred)

Application: Synthesis of 1-aryl-triazoles where the aryl azide is not commercially available or is too unstable to isolate. Mechanism: A copper-catalyzed nucleophilic aromatic substitution (or coupling) converts the aryl halide to an azide in situ, which immediately reacts with the alkyne.

Experimental Workflow

Caption: The aryl azide is generated and consumed in the same vessel, preventing the accumulation of hazardous intermediates.

Reagent Table (Standard Scale: 1.0 mmol)

| Reagent | Equiv.[2][3][4] | Amount | Role |

| Aryl Iodide (Ar-I) | 1.0 | 1.0 mmol | Substrate (Electrophile) |

| Sodium Azide ( | 1.2 | 78 mg | Azide source |

| Terminal Alkyne | 1.1 | 1.1 mmol | Click partner |

| Copper(I) Iodide (CuI) | 0.1 (10 mol%) | 19 mg | Catalyst |

| L-Proline | 0.2 (20 mol%) | 23 mg | Ligand (Promotes Ar-I coupling) |

| 0.2 | 21 mg | Base (Stabilizes pH) | |

| DMSO | N/A | 2.0 mL | Solvent (High dielectric constant) |

Note: For Aryl Bromides, increase temperature to 90-100°C and reaction time.

Step-by-Step Procedure

-

Setup: Flame-dry a 10 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon.

-

Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

(21 mg, 0.2 mmol). -

Substrates: Add Sodium Azide (Caution! Do not use metal spatulas), Aryl Iodide (1.0 mmol), and the Terminal Alkyne (1.1 mmol).

-

Solvation: Add DMSO (2.0 mL). Note: DMSO/Water (9:1) can be used if solubility is an issue.[2]

-

Degassing: Briefly purge the headspace with Argon for 1 minute. Cap the vial tightly.

-

Reaction: Stir the mixture at 60–70°C for 12–24 hours.

-

Workup:

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Standard CuAAC (From Isolated Azides)